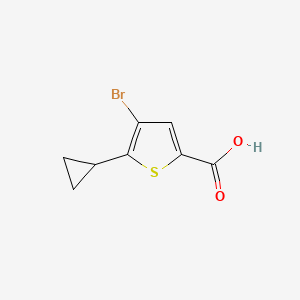

4-Bromo-5-cyclopropylthiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-5-cyclopropylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c9-5-3-6(8(10)11)12-7(5)4-1-2-4/h3-4H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVRPFJRNYGCKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(S2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-cyclopropylthiophene-2-carboxylic acid typically involves the bromination of cyclopropylthiophene followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The brominated intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyclopropylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

Substitution Products: Various substituted thiophene derivatives.

Oxidation Products: Thiophene oxides or sulfoxides.

Reduction Products: Reduced thiophene derivatives.

Coupling Products: Biaryl compounds and other complex aromatic structures.

Scientific Research Applications

4-Bromo-5-cyclopropylthiophene-2-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: Employed in the development of organic semiconductors and conductive polymers.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Investigated for its biological activity and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyclopropylthiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and cyclopropyl group can influence the compound’s binding affinity and selectivity towards these targets. In material science, the compound’s electronic properties are crucial for its function in organic semiconductors.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Thiophene Carboxylic Acid Derivatives

Biological Activity

4-Bromo-5-cyclopropylthiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom at the 4-position and a cyclopropyl group at the 5-position of the thiophene ring, with a carboxylic acid functional group at the 2-position. The molecular formula is with a molecular weight of approximately 251.12 g/mol .

Research indicates that compounds similar to this compound can act as inhibitors for various enzymes, particularly those involved in metabolic pathways relevant to cancer cell proliferation.

Inhibition of Lactate Dehydrogenase (LDH)

One significant area of research is the inhibition of lactate dehydrogenase (LDH) , an enzyme that plays a crucial role in cancer metabolism. Inhibitors of LDH can disrupt the Warburg effect, where cancer cells preferentially convert glucose to lactate even in the presence of oxygen. This metabolic shift supports rapid cell growth and proliferation .

Anticancer Activity

-

Cell Line Studies :

- In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including MiaPaCa-2 (pancreatic cancer) and A673 (Ewing’s sarcoma). These studies showed sub-micromolar suppression of cellular lactate output and significant inhibition of cell growth .

- The IC50 values for these compounds were reported to be in the nanomolar range, indicating potent anticancer activity.

- Mechanistic Insights :

Apoptosis Induction

Further investigations into apoptosis revealed that compounds related to this thiophene derivative could induce programmed cell death in cancer cells. For instance, studies indicated that certain derivatives led to an increase in early and late apoptosis rates compared to control groups .

Case Studies

Several case studies have focused on the biological activity of thiophene derivatives, including:

- Study on Aurora A Kinase Inhibition :

- A related compound was found to selectively inhibit Aurora A kinase, leading to cell cycle arrest at the G1 phase and subsequent apoptosis in breast cancer cell lines (e.g., MCF-7). The IC50 for this compound was reported at approximately 168.78 µM , demonstrating its potential as an anticancer agent .

Data Table: Summary of Biological Activities

| Activity Type | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| LDH Inhibition | This compound | MiaPaCa-2 | <1 | Disruption of aerobic glycolysis |

| Apoptosis Induction | Related thiophene derivative | MCF-7 | 168.78 | Cell cycle arrest |

| Cytotoxicity | Various thiophene derivatives | A673 | <100 | Induction of apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.